N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(18-8-14-3-1-2-4-17(14)23-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBNSLWFHZTEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxycinnamic Acid Derivatives
The Perkin rearrangement remains a cornerstone for benzofuran synthesis. Heating 2-hydroxycinnamic acid derivatives with acetic anhydride induces cyclization to form benzofuran-2-carboxylic acid (Yield: 68–72%). Modifications using microwave irradiation (150°C, 20 min) improve reaction efficiency.
Transition Metal-Catalyzed Cyclization
Low-valent titanium-mediated deoxygenation of ketoesters offers an alternative route. For example, treating methyl 2-(2-hydroxyphenyl)-3-oxopropanoate with TiCl₃/Zn in THF yields benzofuran-2-carboxylates (82% yield). This method minimizes side products compared to classical acid-catalyzed approaches.
Synthesis of (5-(Thiophen-3-yl)Pyridin-3-yl)Methanamine (Fragment B)
Suzuki-Miyaura Coupling for Pyridine-Thiophene Linkage
A halopyridine (e.g., 5-bromopyridin-3-ylmethanol) undergoes palladium-catalyzed cross-coupling with thiophen-3-ylboronic acid (Scheme 1):
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 h
- Yield : 74–78% for 5-(thiophen-3-yl)pyridin-3-ylmethanol
Conversion of Alcohol to Amine
The alcohol intermediate undergoes Mitsunobu reaction with phthalimide followed by hydrazinolysis:
- Phthalimide substitution : DIAD, PPh₃, THF, 0°C → RT (89% yield)
- Deprotection : NH₂NH₂·H₂O, EtOH reflux (92% yield)
Amide Coupling Strategies
Acid Chloride Method
Benzofuran-2-carboxylic acid is treated with SOCl₂ to generate the acyl chloride, which reacts with Fragment B in dichloromethane with Et₃N (Yield: 65–70%).
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in DMF ensures milder conditions:
- Molar ratio : 1:1.2 (acid:amine)
- Reaction time : 12 h at 25°C
- Yield : 81% after silica gel chromatography
Optimization and Process Chemistry Considerations
Solubility Challenges
The compound’s logP (calculated: 3.2) necessitates polar aprotic solvents (DMF, DMSO) during coupling. QikProp simulations suggest adding 10% v/v ethanol improves reaction homogeneity.
Purification Techniques
- Column chromatography : SiO₂, EtOAc/hexanes (3:7 → 1:1 gradient)
- Preparative HPLC : C18 column, MeCN/H₂O (0.1% TFA), 65:35 isocratic
- Crystallization : Recrystallization from EtOH/H₂O (4:1) yields >99% purity
Spectroscopic Characterization Data
Table 1 : Key spectral properties of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.71 (s, 1H, Py-H), 8.23 (d, J=3.1 Hz, 1H, Th-H), 7.92–7.88 (m, 2H, Bz-H), 4.62 (s, 2H, CH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.2 (C=O), 152.1 (Py-C), 143.7 (Th-C), 121.8–115.4 (Bz-C) |
| HRMS (ESI+) | m/z calc. for C₂₀H₁₅N₂O₂S [M+H]⁺: 355.0845; found: 355.0849 |
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency metrics for primary synthesis pathways
| Method | Total Steps | Overall Yield | Purity (%) |
|---|---|---|---|
| Acid chloride route | 6 | 43% | 98.5 |
| EDCI/HOBt coupling | 6 | 52% | 99.1 |
| One-pot sequential | 5 | 38% | 97.8 |
The EDCI-mediated coupling provides superior yield and purity, though requiring stringent moisture control. Microwave-assisted cyclization in Fragment A synthesis reduces reaction times by 60% compared to thermal methods.
Mechanistic Insights and Side Reaction Mitigation
Thiophene Ring Activation
DFT calculations reveal the thiophene’s sulfur atom lowers LUMO energy (−0.11 eV), enhancing reactivity in cross-couplings but increasing susceptibility to oxidation. Conducting reactions under N₂ atmosphere minimizes disulfide byproduct formation.
Amide Bond Stability
The carboxamide group undergoes hydrolysis above pH 9.0. Buffer systems (pH 7.4 PBS) maintain integrity during biological testing.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide have shown promising anticancer activity. Potential mechanisms include:
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by affecting mitochondrial pathways.
- Cell Cycle Arrest : It has been observed to cause S-phase arrest in various cancer cell lines, inhibiting their proliferation.
Antimicrobial Activity
The compound's unique structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including:
- E. coli
- S. aureus
These activities indicate that this compound could be explored as a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Given the presence of heterocyclic rings, this compound may also exhibit anti-inflammatory properties. Research into related compounds has shown that they can inhibit key inflammatory pathways, suggesting that further studies could reveal similar effects in this compound.
Synthesis and Interaction Studies
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzofuran Ring : Utilizing appropriate precursors to construct the benzofuran structure.
- Introduction of Thiophene and Pyridine Moieties : Employing coupling reactions to attach these groups effectively.
- Final Modification : Adding the carboxamide functionality to complete the synthesis.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies may involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.
- In Silico Modeling : Using computational methods to predict interactions at the molecular level.
These studies are essential for determining the therapeutic potential and optimizing the chemical structure for enhanced efficacy.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s closest analogs from the evidence include thiazole- and furopyridine-based derivatives (Table 1). Key differences lie in:
- Core Heterocycle : The target compound’s benzofuran core contrasts with thiazole (e.g., 4d–4i in ) or furo[2,3-b]pyridine systems (Evidences 2–5) .
- Substituents: The pyridin-3-yl-thiophene group in the target differs from substituents such as morpholinomethyl (4d), fluorophenyl (–5), or trifluoroethylamino () .
Table 1. Structural Comparison of Analogous Compounds
Physicochemical Properties
reports analogs (4d–4i) as white/yellow solids with melting points ranging from 120–250°C, while furopyridine derivatives (Evidences 2–5) are synthesized as crystalline solids but lack explicit melting point data.
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran ring, a thiophene moiety, and a pyridine group, suggest various biological activities that merit detailed exploration.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 334.4 g/mol. The compound's structure allows for interactions with multiple biological targets due to the presence of heterocyclic rings, which are often associated with pharmacological properties.
Potential Biological Activities
Research indicates that compounds with similar structural motifs are frequently investigated for their anticancer , anti-inflammatory , and antimicrobial properties. The combination of thiophene and pyridine in this compound may enhance its biological interactions, making it a candidate for further research in drug development.
Table 1: Comparison of Biological Activities
Case Studies and Research Findings
Recent studies have highlighted the potential of benzofuran derivatives in various therapeutic contexts. For example, certain benzofuran derivatives have shown significant neuroprotective effects by modulating Aβ42 fibrillogenesis, which is critical in Alzheimer's disease pathology . This suggests that this compound could also exhibit similar properties due to its structural similarities.
Table 2: Summary of Relevant Studies
Q & A
Q. Basic Research Focus
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATP-dependent kinase activity measured via ADP-Glo™) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) .
How can structure-activity relationship (SAR) studies guide further modifications?
Q. Advanced Research Focus
-
Core scaffold analysis : Compare analogs with substituted thiophene (e.g., thiophen-2-yl vs. thiophen-3-yl) to assess positional effects on target affinity .
-
Functional group variations :
Modification Biological Impact Benzofuran → Indole Increased lipophilicity, altered metabolic stability Pyridine → Pyrimidine Enhanced π-stacking with aromatic residues in target proteins
What computational methods predict binding modes and pharmacokinetics?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction : SwissADME estimates logP (~2.5), bioavailability (≥30%), and CYP450 metabolism .
How should contradictory data in biological activity studies be resolved?
Q. Advanced Research Focus
- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) across independent labs .
- Orthogonal assays : Confirm cytotoxicity results with dual methods (e.g., MTT and apoptosis flow cytometry) .
- Structural analogs : Compare activity trends to isolate substituent-specific effects vs. experimental artifacts .
What strategies improve compound stability under physiological conditions?
Q. Advanced Research Focus
- pH stability : Conduct accelerated degradation studies (e.g., 37°C, pH 1–10) monitored by HPLC. Benzofuran derivatives often degrade at pH > 8 due to ring-opening .
- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the thiophene moiety .
How can green chemistry principles be applied to scale up synthesis?
Q. Advanced Research Focus
- Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst recycling : Recover palladium catalysts using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to reduce costs .
What metabolic pathways are predicted for this compound?
Q. Advanced Research Focus
- Phase I metabolism : CYP3A4-mediated oxidation of the pyridine ring, forming N-oxide derivatives (predicted via MetaSite) .
- Phase II conjugation : Glucuronidation of the benzofuran hydroxyl group (if present in analogs) .
How can selectivity against off-target proteins be assessed?
Q. Advanced Research Focus
- Kinome-wide profiling : Use PamStation®12 to screen against 100+ kinases at 1 µM concentration .
- Proteome mining : Affinity pull-down assays coupled with LC-MS/MS identify non-target binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
